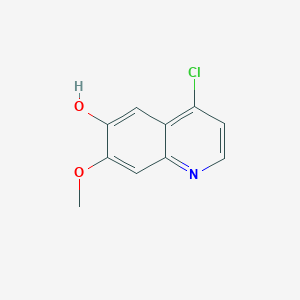

4-Chloro-7-methoxyquinolin-6-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-7-methoxyquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10-5-8-6(4-9(10)13)7(11)2-3-12-8/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGHEFVSWVGPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoline Derivatives and Analogues

General Strategies for Quinoline (B57606) Core Construction in Advanced Synthesis

The construction of the quinoline ring system is a well-explored area of organic synthesis, with numerous named reactions and innovative methodologies developed over more than a century. These strategies offer various pathways to access a wide range of substituted quinolines, each with its own advantages regarding substrate scope, efficiency, and reaction conditions.

Oxidative Annulation Approaches for Substituted Quinolines

Oxidative annulation has emerged as a powerful and atom-economical strategy for the synthesis of quinolines. mdpi.comresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step, typically through C-H bond activation. acs.org Transition-metal catalysts, particularly those based on rhodium and palladium, are frequently employed to facilitate these transformations. researchgate.netacs.org For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides a selective route to quinoline derivatives. acs.org The reaction proceeds through a cascade of C-H activation steps, leading to the formation of the fused heterocyclic system. acs.org

Recent advancements in this area have also focused on developing more sustainable and environmentally benign protocols. The use of molecular oxygen as a clean and economical oxidant is a significant step in this direction. acs.org Furthermore, visible-light-promoted photocatalysis has been successfully applied to the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines, offering a mild and efficient alternative to traditional methods. researchgate.net

Multicomponent Reaction Protocols in Quinoline Synthesis

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgrsc.org This approach is lauded for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.orgrsc.org

Several MCRs have been successfully applied to the synthesis of quinoline scaffolds. The Povarov reaction, a classic example, involves the [4+2] cycloaddition of an imine with an alkene or alkyne to produce tetrahydroquinolines or quinolines, respectively. rsc.orgmdpi.com Variations of this reaction have been developed using different catalysts, including iodine and camphorsulfonic acid, to improve yields and expand the substrate scope. rsc.orgmdpi.com Other notable MCRs for quinoline synthesis include the Gewald and Ugi reactions, which provide access to a wide range of functionalized quinoline derivatives. rsc.org The versatility of MCRs allows for the introduction of various substituents, making them a valuable tool in drug discovery and materials science. rsc.org

Friedländer and Related Condensation Reactions for Quinoline Scaffolds

The Friedländer synthesis is one of the most fundamental and widely used methods for constructing the quinoline ring. wikipedia.orgorganicreactions.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases, or in some cases, proceed simply upon heating. organicreactions.orgresearchgate.net

The versatility of the Friedländer synthesis has led to the development of numerous variations. The Pfitzinger reaction, for example, utilizes isatin (B1672199) or isatoic anhydride (B1165640) as the 2-aminoaryl carbonyl component to produce quinoline-4-carboxylic acids. organicreactions.org The Niementowski quinoline synthesis is another related method that employs anthranilic acids to yield 4-hydroxyquinolines. organicreactions.org These classical reactions remain highly relevant in modern organic synthesis due to their reliability and the ready availability of the starting materials. nih.govjk-sci.com

Superacid-Catalyzed Syntheses of Polysubstituted Quinolines

Superacids, such as triflic acid (CF₃SO₃H), offer a unique and powerful medium for promoting challenging organic transformations. nih.govnih.gov In the context of quinoline synthesis, superacids can facilitate the cyclization of vinylogous imines, derived from anilines and cinnamaldehydes, to afford quinoline derivatives. nih.govnih.gov The proposed mechanism involves the formation of dicationic superelectrophilic intermediates, which readily undergo cyclization. nih.govnih.gov

This methodology is particularly useful for the synthesis of quinolines that are difficult to access through other methods. The high acidity of the medium can activate otherwise unreactive substrates and drive the reaction towards the desired product. nih.gov While requiring careful handling, superacid-catalyzed synthesis provides a valuable tool for accessing novel and complex quinoline structures. nih.govnih.gov

Nanocatalyzed and Green Chemistry Protocols for Quinoline Ring Building

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. nih.govacs.org Nanocatalysis has emerged as a key technology in this area, offering advantages such as high catalytic activity, selectivity, and recyclability. nih.govacs.org Various nanocatalysts, including those based on magnetic nanoparticles, have been successfully employed in quinoline synthesis. nih.gov

For example, superparamagnetic Fe₃O₄ nanoparticles have been used to support perylene (B46583) bisimide, creating a nanorod catalyst for the synthesis of quinoline derivatives via a three-component coupling of an aldehyde, an alkyne, and an aromatic amine. nih.gov These nanocatalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing waste and cost. nih.gov The use of green solvents like ethanol (B145695) and water, coupled with energy-efficient techniques such as microwave irradiation and sonication, further enhances the environmental credentials of these synthetic protocols. nih.govresearchgate.net

Synthetic Routes to Structurally Related 4-Chloro- and 7-Methoxyquinoline (B23528) Scaffolds

While a direct synthetic route to 4-Chloro-7-methoxyquinolin-6-ol is not prominently documented, the synthesis of its structural isomers and related compounds provides valuable insights into potential synthetic strategies. The preparation of 4-chloro and 7-methoxy substituted quinolines is well-established.

The introduction of a chlorine atom at the 4-position of the quinoline ring is typically achieved by treating the corresponding 4-hydroxyquinoline (B1666331) (or its tautomer, quinolin-4-one) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comgoogle.comatlantis-press.com This is a robust and widely used transformation in the synthesis of many biologically active quinolines, including the antimalarial drug chloroquine (B1663885). wikipedia.orgacs.org

The synthesis of 7-methoxyquinoline derivatives often starts from precursors already containing the methoxy (B1213986) group on the aniline (B41778) ring. For example, 3-methoxyaniline can be used as a starting material in various quinoline-forming reactions to yield the corresponding 7-methoxyquinoline. ontosight.ai A new synthesis process for 4-hydroxy-7-methoxyquinoline (B63709) has been developed, which can then be chlorinated at the 4-position. google.comnbinno.com

The synthesis of the closely related isomer, 4-chloro-6-methoxyquinolin-7-ol, is documented and provides a potential template. echemi.comechemi.comchemicalbook.comichemical.comapolloscientific.co.uk The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, an intermediate for the anticancer drug Lenvatinib, is also well-described and involves the chlorination of the corresponding 4-hydroxyquinoline derivative. chemicalbook.comgoogle.comgoogle.comsigmaaldrich.com This suggests that a plausible route to this compound would involve the synthesis of the precursor 7-methoxyquinolin-4,6-diol, followed by selective chlorination at the 4-position. The challenge in such a synthesis would be achieving regioselectivity in the chlorination step.

Below are tables detailing research findings for related synthetic processes.

Table 1: Synthesis of 4-Chloroquinoline (B167314) Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 7-Methoxyquinolin-4(1H)-one | POCl₃ | 4-Chloro-7-methoxyquinoline (B1631688) | 88 | chemicalbook.com |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline (B44214) | - | google.com |

| 4-Hydroxy-7-methoxyquinoline-6-carboxamide | POCl₃, Et₃N | 4-Chloro-7-methoxyquinoline-6-carboxamide | 91 | google.com |

| 7-Substituted-4-hydroxyquinoline | POCl₃ or SOCl₂ | 7-Substituted-4-chloroquinoline | - | google.com |

Yield not reported in the provided source.

Table 2: Synthesis of 7-Methoxyquinoline Derivatives

| Starting Material(s) | Reagent(s)/Method | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 3-Methoxyaniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester | - | chemicalbook.com |

| Trimethyl orthoformate, Isopropylidene malonate, 3-Methoxyaniline | Reflux, Cyclization in diphenyl ether | 4-Hydroxy-7-methoxyquinoline | - | google.com |

| 4-Amino-2-methoxybenzamide | Nucleophilic substitution | 4-Hydroxy-7-methoxyquinoline-6-carboxamide | - | google.com |

Yield not reported in the provided source.

Advanced Functionalization and Derivatization Strategies for Quinoline Scaffolds

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry, largely due to its amenability to a wide array of chemical modifications. numberanalytics.comwikipedia.org These modifications are crucial for developing new compounds with specific electronic and steric properties.

Electrophilic and Nucleophilic Substitution Reactions on Quinoline Rings

The reactivity of the quinoline ring is a nuanced interplay between its two constituent rings. The benzene ring is electron-rich, while the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. numberanalytics.comquimicaorganica.org This inherent electronic dichotomy dictates the regioselectivity of substitution reactions.

Electrophilic Substitution: Electrophilic attack predominantly occurs on the electron-rich benzene portion of the molecule, favoring positions 5 and 8. quimicaorganica.orgpharmaguideline.comtutorsglobe.com This preference is attributed to the greater stability of the cationic intermediates formed during the reaction. quimicaorganica.org Under acidic conditions, the nitrogen atom is protonated, forming a quinolinium salt, which further deactivates the pyridine ring towards electrophilic attack. tutorsglobe.com Common electrophilic substitution reactions include nitration and sulfonation. For instance, nitration with fuming nitric acid in the presence of sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. tutorsglobe.comuop.edu.pk

Nucleophilic Substitution: Conversely, nucleophilic substitution targets the electron-deficient pyridine ring, primarily at positions 2 and 4. tutorsglobe.comquimicaorganica.orgresearchgate.net The presence of a good leaving group at these positions facilitates the reaction. tutorsglobe.com The reaction proceeds through an addition-elimination mechanism, where the formation of a stable intermediate with the negative charge on the nitrogen atom is a key step. quimicaorganica.org A classic example is the Chichibabin reaction, where quinoline reacts with sodamide to produce 2-aminoquinoline. uop.edu.pk Nucleophilic substitution proceeds more rapidly in quinoline than in pyridine. researchgate.net

| Reaction Type | Preferred Position(s) | Activating/Deactivating Factors | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | 5 and 8 | Electron-donating groups on the benzene ring enhance reactivity. numberanalytics.com The nitrogen atom deactivates the pyridine ring. pharmaguideline.com | Nitration with HNO₃/H₂SO₄ to yield 5- and 8-nitroquinolines. uop.edu.pk |

| Nucleophilic Substitution | 2 and 4 | Electron-withdrawing groups and the ring nitrogen activate the pyridine ring. Presence of a leaving group is crucial. tutorsglobe.com | Reaction with sodamide (NaNH₂) to form 2-aminoquinoline. uop.edu.pk |

Introduction of Halogen, Hydroxyl, and Alkoxy Groups for Targeted Molecular Design

The precise installation of functional groups such as halogens, hydroxyls, and alkoxy moieties is fundamental for tailoring the properties of quinoline derivatives for various applications.

Introduction of Halogen Groups: Halogens are a group of reactive nonmetallic elements. wikipedia.orgbritannica.comlibretexts.orgbyjus.com Halogenation of the quinoline ring can be achieved through various methods. numberanalytics.com For the synthesis of chloroquinolines, phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxyquinolines (quinolones) into their corresponding chloro derivatives. chemicalbook.comchemicalbook.com This is a critical step in the synthesis of compounds like 4-chloro-7-methoxyquinoline from 7-methoxyquinolin-4(1H)-one. chemicalbook.com The presence of a halogen atom, particularly at position 4, can significantly influence the compound's chemical reactivity and biological activity. orientjchem.org

Introduction of Hydroxyl Groups: A hydroxyl group can be introduced onto the quinoline ring through several synthetic routes. One direct method involves the reaction of a quinoline with a strong base like potassium hydroxide (B78521) at high temperatures, which can yield a 2-hydroxyquinoline. uop.edu.pk The synthesis of 8-hydroxyquinoline, a well-known chelating agent, was historically achieved through methods like the Skraup synthesis using substituted phenols. wikipedia.org For a molecule like this compound, the hydroxyl group at position 6 is a key feature. Its introduction is often planned early in the synthetic sequence, starting from a precursor that already contains a hydroxyl or a protected hydroxyl group, such as 3,4-dimethoxyaniline (B48930) in related syntheses. google.com The synthesis of this compound itself has been reported to involve the simple addition of water to a reaction mixture followed by filtration, indicating the final deprotection or formation of the hydroxyl group. chemicalbook.com

Introduction of Alkoxy Groups: Alkoxy groups, such as the methoxy group in this compound, are typically incorporated by using a starting material that already bears the desired substituent. For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline often starts from 3,4-dimethoxyaniline or 3,4-dimethoxyacetophenone. google.comresearchgate.net The presence of a methoxy group at position 7 has been shown to be important for the activity of certain quinoline-based compounds. orientjchem.org The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a related intermediate, also starts from a precursor already containing the 7-methoxy group. google.com

| Functional Group | Reagent/Method | Target Position | Example Precursor |

|---|---|---|---|

| Chlorine | Phosphorus oxychloride (POCl₃) | 4 | 4-Hydroxyquinoline derivative chemicalbook.com |

| Hydroxyl | Potassium hydroxide (KOH) | 2 | Quinoline uop.edu.pk |

| Methoxy | Incorporated from starting material | 7 | 7-Methoxyquinolin-4(1H)-one chemicalbook.com |

Alkylation and Acylation Methods for Quinoline Derivatives

Further derivatization of the quinoline scaffold can be achieved through alkylation and acylation reactions, which introduce carbon-based substituents.

Alkylation: The introduction of alkyl groups onto the quinoline ring is generally challenging on the unsubstituted ring but can be achieved when electron-donating substituents are present. pharmaguideline.com More advanced methods utilize transition metal catalysis. For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides provides a site-selective method for introducing alkyl chains. acs.orgrsc.org Another approach involves the reaction of in-situ generated N-acylquinolinium salts with alkylating agents like diethyl malonate in the presence of lithium chloride to yield alkyl dihydroquinolines. researchgate.net

Acylation: Acylation of the quinoline ring also requires specific conditions due to the deactivating effect of the nitrogen atom. pharmaguideline.com However, modern methods have overcome this limitation. A transition metal-free Minisci-type reaction has been developed for the acylation of quinolines using aldehydes as the acyl source and potassium persulfate as an oxidant. nih.gov Electrochemical methods have also emerged, enabling the C-H acylation of quinolines with alcohols as the acyl source under mild conditions. chemistryviews.org These methods provide direct access to acylated quinolines, which are valuable intermediates in medicinal chemistry.

Computational Chemistry and Chemoinformatics in Quinoline Research

Quantum Chemical Calculations (DFT, Semi-Empirical Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. oatext.com These calculations provide a theoretical framework to understand the intrinsic properties of compounds like 4-Chloro-7-methoxyquinolin-6-ol at an atomic level. Studies on related chloroquinoline structures demonstrate that methods like DFT using the B3LYP functional with a 6-311++G(d,p) basis set can accurately model molecular geometries and electronic features. dergipark.org.tr

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov

In computational studies of related quinoline (B57606) derivatives, the HOMO orbital is often localized on the quinoline ring system, while the LUMO orbital can be distributed across the entire molecule. dergipark.org.tr For instance, in an analysis of 2-chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 3.75–3.84 eV. dergipark.org.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.govresearchgate.net These descriptors provide a quantitative basis for predicting how a molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The following table is illustrative of the types of descriptors calculated for heterocyclic compounds and is based on principles reported in studies of various organic molecules. nih.govmaterialsciencejournal.org

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ ≈ (ELUMO + EHOMO) / -2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the electrophilic nature of a molecule. |

A lower HOMO-LUMO energy gap generally corresponds to a "soft" molecule, which is more reactive. nih.gov The electrophilicity index helps to classify molecules as strong or marginal electrophiles, providing insight into their potential to accept electrons in reactions. nih.gov

Quantum chemical methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr

In a study of 6-chloroquinoline, theoretical vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr The calculated wavenumbers are often scaled by a factor (e.g., 0.958-0.983) to correct for systematic errors and improve correlation with experimental spectra. dergipark.org.tr Such studies show a high degree of correlation between the theoretical and experimental data for FT-IR, UV-Vis, and NMR spectra, confirming that DFT can accurately predict the spectroscopic features of chloroquinoline derivatives. dergipark.org.tr

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Compound (6-Chloroquinoline) Data sourced from a DFT/B3LYP/6-311++G(d,p) study. dergipark.org.tr

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| C-H Stretching | 3070 | 3072 |

| C-H Stretching | 3006 | 3010 |

| C-C Stretching | 1594 | 1599 |

| C-N Stretching | 1563 | 1572 |

| C-H Bending (in-plane) | 1121 | 1122 |

| C-H Bending (out-of-plane) | 817 | 822 |

| C-Cl Stretching | 637 | 636 |

This strong agreement validates the optimized molecular geometry and the computational method's efficacy in describing the vibrational characteristics of the molecule. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Studies for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental tool in medicinal chemistry for designing new bioactive compounds. mdpi.com This approach establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as antimalarial, anticancer, and antitubercular activities. mdpi.comresearchgate.netnih.govresearchgate.net

Both 2D and 3D-QSAR models are widely developed for quinoline derivatives. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly popular. These models evaluate the steric and electrostatic fields (and in the case of CoMSIA, hydrophobic, hydrogen bond donor, and acceptor fields) of a set of aligned molecules to correlate their 3D properties with biological activity. nih.govmdpi.com

The robustness and predictive power of these models are assessed through rigorous internal and external validation techniques. Key statistical metrics include the leave-one-out cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²_ncv), and the external validation correlation coefficient (r²_pred or r²_test). mdpi.commdpi.com A q² value greater than 0.5 is generally considered indicative of good internal predictive ability, while an r²_pred greater than 0.6 suggests strong external predictability. mdpi.com

Table 3: Statistical Validation of 3D-QSAR Models for Quinoline Derivatives in Antimalarial and Anticancer Research

| Study Focus | Model | q² | r²_ncv | r²_pred / r²_test |

| Antimalarial Activity nih.gov | CoMFA | 0.677 | 0.969 | 0.682 (r²_cv) |

| Antimalarial Activity nih.gov | CoMSIA | 0.741 | 0.962 | 0.683 (r²_cv) |

| Antimalarial Activity mdpi.com | CoMFA | 0.731 | 0.916 | 0.878 |

| Antimalarial Activity mdpi.com | CoMSIA | 0.763 | 0.925 | 0.876 |

| LSD1 Inhibition (Anticancer) mdpi.com | CoMFA | 0.778 | - | 0.709 |

| LSD1 Inhibition (Anticancer) mdpi.com | CoMSIA | 0.764 | - | 0.713 |

These statistically significant models serve as reliable tools for predicting the activity of newly designed quinoline compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

A major advantage of 3D-QSAR studies is the generation of contour maps, which visualize the regions around the molecular scaffold where specific physicochemical properties are favorable or unfavorable for biological activity.

Steric Fields: CoMFA and CoMSIA steric contour maps highlight areas where bulky substituents increase (green contours) or decrease (yellow contours) activity. For example, in studies of LSD1 inhibitors, contour maps indicated that bulky groups at certain positions of the tetrahydroquinoline core were beneficial for inhibitory activity. mdpi.com

Electrostatic Fields: Electrostatic maps show where positive charge (blue contours) or negative charge (red contours) enhances activity. The presence of electron-withdrawing groups, such as the chloro group in this compound, can significantly impact the electrostatic potential and, consequently, the biological activity. mdpi.comnih.gov

Hydrophobic and H-Bonding Fields: CoMSIA maps can also identify regions where hydrophobic groups (white contours) or hydrogen bond donors/acceptors (cyan/purple contours) are critical for activity. mdpi.com

These insights are crucial for lead optimization. For instance, QSAR studies on quinolinone-based thiosemicarbazones suggested that electron-withdrawing substituents like Cl and Br increased antitubercular activity by increasing molecular volume and reducing electronegativity. nih.gov By analyzing these structural requirements, chemists can rationally design new derivatives with enhanced potency. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov It is a powerful tool for elucidating the molecular basis of a drug's mechanism of action by modeling its interactions with a biological target at the atomic level. mdpi.com

For quinoline derivatives, docking simulations are frequently used to predict binding affinities (often expressed as a docking score or binding energy in kcal/mol) and to visualize the key interactions within the receptor's active site. mdpi.comresearchgate.net These interactions commonly include:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Interactions between aromatic rings.

In a computational investigation of the related compound 4-Chloro-6,7-dimethoxyquinazoline as a potential agent against Alzheimer's disease, docking analysis against the 4EY7 protein revealed a significant interaction with a binding energy of -7.5 kcal/mol. researchgate.net Similarly, docking studies of novel tetrahydroquinoline derivatives as LSD1 inhibitors showed that newly designed compounds had better docking scores than the template molecule, indicating potentially higher inhibitory activity. mdpi.com

Table 4: Examples of Molecular Docking Studies on Quinoline-Related Scaffolds

| Ligand Scaffold | Protein Target | Key Findings | Reference |

| 4-Chloro-6,7-dimethoxyquinazoline | 4EY7 (Alzheimer's related) | Predicted binding energy of -7.5 kcal/mol, indicating significant interaction. | researchgate.net |

| Tetrahydroquinoline Derivatives | LSD1 (Anticancer target) | Newly designed compounds showed higher docking scores than the template, suggesting better binding affinity. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | EGFR (Anticancer target) | Molecular docking simulations highlighted high binding affinity of the most active compounds towards the EGFR active site. | nih.gov |

The results from molecular docking not only help in understanding ligand-receptor interactions but also complement QSAR studies by providing a structural rationale for the observed activities, thereby guiding the design of more potent and selective inhibitors. mdpi.com

Binding Site Analysis and Interaction Mode Predictions

Computational methods, particularly molecular docking, are pivotal in elucidating how a ligand such as this compound might interact with a biological target. mdpi.comnih.gov This process involves predicting the preferred orientation of the molecule when bound to a specific protein, which is crucial for understanding its mechanism of action.

For quinoline derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, in the design of novel anticancer agents based on the quinoline scaffold, molecular docking has been used to identify critical interactions within the active sites of target proteins like serine/threonine protein kinases. mdpi.com These studies can highlight the importance of specific functional groups on the quinoline ring system for establishing stable complexes with the target. While specific docking studies for this compound are not extensively detailed in the provided results, the general principles of binding site analysis for quinoline derivatives are well-established. These analyses often reveal that the nitrogen atom in the quinoline ring and various substituents can act as hydrogen bond acceptors or donors, significantly influencing the binding mode. mdpi.com

Prediction of Inhibitory Activity Against Specific Biological Targets

Beyond just predicting how a molecule binds, computational models can also forecast its inhibitory activity against specific biological targets. Quantitative Structure-Activity Relationship (QSAR) is a prominent method used for this purpose. springernature.com QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new, unsynthesized molecules.

In the context of quinoline research, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully employed. mdpi.com These models generate a 3D grid around a set of aligned molecules and calculate steric and electrostatic fields. By correlating these fields with biological activity, contour maps can be generated that indicate regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com For example, such analyses might suggest that adding a bulky group in one region or an electronegative group in another could improve the inhibitory potency of a quinoline derivative against a particular cancer cell line. mdpi.com While specific QSAR models for this compound are not detailed, the application of these predictive models is a standard and powerful tool in the rational design of quinoline-based inhibitors. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.com These simulations can assess the stability of the predicted binding pose obtained from molecular docking and analyze the conformational changes that may occur upon binding.

Rational Drug Design Approaches Integrating Computational Methods

The integration of various computational methods forms the basis of rational drug design, a strategy that aims to develop new drugs based on a detailed understanding of their biological targets. nih.gov This approach is a significant departure from traditional trial-and-error methods and has been instrumental in the discovery of novel quinoline-based therapeutic agents. acs.orgnih.gov

Fragment-Based Drug Design and De Novo Design Principles

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to the target protein. nih.govmdpi.com These fragments can then be grown or linked together to create more potent lead compounds. The quinoline scaffold itself can be considered a privileged fragment that is often utilized in the design of new drugs. nih.gov

De novo design, another computational approach, involves building a novel ligand molecule from scratch within the binding site of a target protein. This method can generate entirely new chemical entities that are optimized for binding to the target. Both FBDD and de novo design rely heavily on computational tools to predict binding and guide the synthetic process, offering innovative pathways to novel quinoline-based drugs. nih.gov

Multi-Target Ligand Design Strategies

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets. nih.govacs.org Multi-target drug design aims to create single molecules that can modulate several of these targets simultaneously, potentially leading to higher efficacy and a better safety profile compared to combination therapies. springernature.comnih.govacs.org

The quinoline scaffold is a versatile platform for the development of multi-target-directed ligands (MTDLs). nih.govnih.gov Computational methods are essential in this endeavor, as they can help identify common features in the binding sites of different targets and guide the design of a single ligand that can interact effectively with all of them. springernature.comscielo.br For example, a quinoline derivative could be designed to inhibit both a specific kinase and a protein involved in drug resistance, offering a dual-action therapeutic approach. The exploration of the polypharmacology of compounds like 4-aminoquinolines against various diseases highlights the potential of this strategy. nih.gov

Pre Clinical Biological Activity and Mechanism of Action Studies of Quinoline Derivatives

Anticancer Research Applications of Quinoline (B57606) Scaffolds

Quinoline scaffolds are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their presence in various biologically active molecules and natural products. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, making them promising candidates for the development of new therapeutic agents, particularly in the field of oncology. Research into quinoline derivatives explores their potential to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with specific molecular pathways essential for tumor progression.

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (e.g., SH-SY5Y, Kelly, MDA-MB-231, MCF-7, A549, HCT116, HepG2, HeLa, HT-29)

The evaluation of in vitro cytotoxicity is a primary step in the assessment of a compound's anticancer potential. This involves testing the compound across a panel of well-characterized human cancer cell lines to determine its ability to inhibit cell growth and proliferation.

As of the current literature reviewed, specific data on the in vitro cytotoxicity and antiproliferative activity of 4-Chloro-7-methoxyquinolin-6-ol against the SH-SY5Y, Kelly, MDA-MB-231, MCF-7, A549, HCT116, HepG2, HeLa, or HT-29 cell lines are not available.

However, studies on various other quinoline and quinazoline (B50416) derivatives have demonstrated significant cytotoxic effects against these and other cancer cell lines. For example, different heterocyclic compounds have shown dose-dependent growth inhibition against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cell lines. nih.govnih.govbezmialemscience.orgmdpi.com The standard method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govnih.gov The results are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.govbezmialemscience.org

Investigations into Cell Cycle Modulation (e.g., G1, G2/M arrest)

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. A hallmark of cancer is the dysregulation of this process, leading to uncontrolled cell proliferation. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as G1 or G2/M, which prevents the cancer cells from dividing. nih.govresearchgate.net

There is currently no specific information available from the reviewed sources regarding the effect of this compound on cell cycle modulation in cancer cells.

In general, quinoline derivatives have been investigated for their ability to interfere with the cell cycle. For instance, the synthesized quinoline derivative CHM-1 was shown to induce G2/M arrest in colorectal adenocarcinoma cells by inhibiting CDK1 activity and reducing the levels of Cyclin A and Cyclin B proteins. nih.gov Such an arrest at the G2/M checkpoint is a common mechanism for anticancer compounds, providing an opportunity for the cell to undergo apoptosis before mitosis. nih.gov

Apoptosis Induction Mechanisms in Cancer Cells

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis, which contributes to their survival and proliferation. A key strategy in cancer therapy is to develop agents that can trigger this cell death pathway in malignant cells. nih.gov

Specific studies detailing the apoptosis induction mechanisms of this compound are not present in the available literature.

Research on related quinoline and quinazoline scaffolds has shown that these compounds can induce apoptosis through various mechanisms. These include the perturbation of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases (such as caspase-3, -7, -8, and -9), which are key executioners of the apoptotic process. nih.govnih.gov For example, the quinoline derivative CHM-1 was found to induce apoptosis in CT-26 cells by promoting the release of cytosolic cytochrome c and activating pro-caspase-9 and -3, indicating a mitochondria-dependent pathway. nih.gov

Angiogenesis Inhibition in Pre-clinical Models

Investigations into the anti-angiogenic properties of this compound in pre-clinical models have not been reported in the available scientific literature. Consequently, there are no findings to present regarding its ability to inhibit the formation of new blood vessels.

Modulation of Nuclear Receptor Responsiveness

The capacity of this compound to modulate the responsiveness of nuclear receptors has not been a subject of published pre-clinical research. As a result, its potential interactions with this class of transcription factors are unknown.

Disruption of Cell Migration and Invasion

Quinoline derivatives have demonstrated notable potential in inhibiting the migration and invasion of cancer cells, which are critical processes in tumor metastasis. Although direct studies on this compound are absent, research on related quinoline compounds provides insights into this area.

For instance, certain novel quinazoline derivatives have been shown to be potent inhibitors of glioblastoma cell adhesion and migration nih.gov. These compounds were found to inhibit integrin-mediated adhesion to extracellular matrix proteins and disrupt the formation of actin stress fibers and focal adhesion plaques, all of which are essential for cell movement nih.gov. Similarly, other quinoline derivatives have been found to inhibit the migration and invasion of colon cancer and glioblastoma cells.

The potential mechanisms by which quinoline derivatives may disrupt cell migration and invasion are multifaceted and can include the inhibition of key signaling pathways and enzymes involved in cell motility. Quinoline compounds have been reported to inhibit tubulin polymerization, a critical process for cell division and movement .

It is important to emphasize that these findings are based on studies of other quinoline derivatives, and specific research is required to determine if this compound exhibits similar properties.

Antimalarial Activity Studies of Quinoline Derivatives

The quinoline core is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and quinine (B1679958) having been used for decades to treat malaria. While specific antimalarial data for this compound is not available, extensive research on other quinoline derivatives, particularly those with chloro and methoxy (B1213986) substitutions, provides a strong basis for understanding its potential in this area.

In Vitro Efficacy Against Plasmodium falciparum (Chloroquine-Sensitive and Resistant Strains)

A significant body of research has demonstrated the potent in vitro activity of various quinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest species of malaria parasite.

For example, a series of 6-chloro-7-methoxy-4(1H)-quinolones displayed low-nanomolar 50% effective concentration (EC50) values against the multi-drug-resistant W2 and TM90-C2B strains of P. falciparum nih.govpuce.edu.ecnih.gov. These compounds were shown to be highly efficacious in reducing parasitemia nih.govpuce.edu.ecnih.gov. The substitution pattern of a chloro group at the 6-position and a methoxy group at the 7-position was identified as being particularly beneficial, leading to a synergistic improvement in antimalarial activity nih.gov.

Mechanism of Action Investigations

Inhibition of Parasite Enzymes (e.g., Lactate (B86563) Dehydrogenase, Falcipain-2)

Quinoline derivatives have been extensively studied for their antimalarial properties, which often involve the inhibition of critical parasite enzymes. The lactate dehydrogenase (LDH) enzyme in Plasmodium falciparum (PfLDH) and the cysteine protease falcipain-2 are key targets for these compounds.

The parasite's survival depends on the degradation of hemoglobin to obtain essential amino acids, a process in which falcipain-2 plays a crucial role. nih.govrsc.org Inhibition of this enzyme can arrest parasite development. nih.govrsc.org Preclinical studies on quinoline-triazole hybrids have demonstrated their ability to bind to and inhibit the catalytic activity of falcipain-2 at micromolar concentrations. nih.govrsc.org For instance, two such compounds, T4 and T7, inhibited falcipain-2 with IC50 values of 16.16 μM and 25.64 μM, respectively, and arrested parasite development at the trophozoite stage. rsc.org

Similarly, PfLDH, a critical enzyme in the parasite's glycolytic pathway for energy production, is another established target for quinoline-based drugs. nih.govscirp.org Chloroquine and other quinoline derivatives can act as competitive inhibitors of the enzyme's cofactor, NADH, by binding in or near the cofactor's binding pocket. nih.govscirp.org Docking studies suggest that quinoline derivatives form complexes with dimeric hematin (B1673048), which prevents the polymerization of toxic hematin into hemozoin and enhances the inhibition of PfLDH. nih.govresearchgate.net This dual action contributes significantly to their antimalarial effect. Structure-activity relationship studies have identified compounds with a 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone scaffold as having low-nanomolar efficacy against P. falciparum strains. nih.gov

| Compound Class | Target Enzyme | Organism | Key Findings | Citation |

|---|---|---|---|---|

| Quinoline-Triazole Hybrids (e.g., T4, T7) | Falcipain-2 | Plasmodium falciparum | Inhibited enzyme activity with IC50 values of 16.16 μM (T4) and 25.64 μM (T7); arrested parasite development. | rsc.org |

| Quinoline Derivatives (general) | Lactate Dehydrogenase (PfLDH) | Plasmodium falciparum | Act as competitive inhibitors of NADH; form complexes with hematin to enhance enzyme inhibition. | nih.govscirp.orgnih.govresearchgate.net |

| 6-Chloro-7-methoxy-4(1H)-quinolones | Not specified, antimalarial activity | Plasmodium falciparum | Demonstrated low-nanomolar EC50 values against chloroquine-resistant strains. | nih.gov |

Resistance Mechanisms and Strategies for Overcoming Resistance (Pre-clinical)

The extensive use of quinolone-based antimicrobials has led to the emergence of significant resistance. Pre-clinical research has identified two primary chromosomally mediated mechanisms of resistance: alterations in the drug's targets and decreased intracellular drug accumulation. Target-site modifications typically involve mutations in the genes encoding for DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs. Decreased accumulation results from either reduced membrane permeability or, more commonly, the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.

Strategies to overcome this resistance are a major focus of pre-clinical research. One approach involves the chemical modification of the quinoline scaffold to create derivatives that can evade these resistance mechanisms. This includes designing compounds that can inhibit efflux pumps or that have altered structures to bind effectively to mutated target enzymes. Another strategy is the development of hybrid molecules that combine the quinoline pharmacophore with another active moiety to create a compound with a dual mechanism of action, making it more difficult for resistance to develop.

Antimicrobial Activity (Pre-clinical)

Quinoline derivatives exhibit a broad spectrum of antimicrobial activity, which has been demonstrated in numerous pre-clinical studies against various pathogens. nih.gov

Antibacterial Activity (e.g., against P. aeruginosa)

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen known for causing nosocomial infections and its high resistance to antibiotics. biointerfaceresearch.com Quinoline-based compounds have shown variable efficacy against this bacterium. Some derivatives have been found to be inactive, while others exhibit potent antibacterial activity. biointerfaceresearch.comnih.gov

One promising strategy involves disrupting the quorum sensing (QS) system of P. aeruginosa, which regulates virulence and biofilm formation. nih.govresearchgate.net Certain novel quinoline derivatives have been shown to act as inhibitors of the Pseudomonas quinolone signal (pqs) QS system, significantly suppressing the production of virulence factors like pyocyanin (B1662382) and elastase and inhibiting biofilm formation. nih.govresearchgate.net Other studies have identified quinoline derivatives that target the F1Fo ATP synthase, an essential enzyme for bacterial growth, demonstrating antibacterial activity against drug-resistant P. aeruginosa. acs.org

Antifungal Activity

Pre-clinical in vitro studies have also highlighted the antifungal potential of quinoline derivatives. A study evaluating a series of fifteen 7-chloro-4-arylhydrazonequinolines demonstrated significant activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. researchgate.net Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the first-line antifungal drug fluconazole. researchgate.net Specifically, a derivative with a 2-fluoro substitution on the aryl ring showed the highest activity against Candida albicans, with an MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net

| Fungal Species | Compound (4a: R=2-F) MIC (μg/mL) | Compound (4a: R=2-F) MFC (μg/mL) | Fluconazole MIC (μg/mL) | Citation |

|---|---|---|---|---|

| Candida albicans | 25 | 50 | >200 | researchgate.net |

| Candida parapsilosis | 50 | 100 | >200 | researchgate.net |

| Candida tropicalis | 50 | 100 | >200 | researchgate.net |

Antituberculosis Activity (e.g., against Mycobacterium tuberculosis)

The quinoline scaffold is a cornerstone in the development of new antituberculosis agents, particularly in light of increasing drug resistance. nih.govaustinpublishinggroup.comtandfonline.com Many synthetic quinoline derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv, including drug-resistant strains. nih.govtandfonline.com The mechanism of action for many of these compounds involves the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. austinpublishinggroup.com

Pre-clinical research has explored various modifications of the quinoline ring to enhance efficacy. For example, combining the quinoline pharmacophore with a thiosemicarbazide (B42300) moiety has yielded compounds with significant antimycobacterial activity, with MIC values as low as 2 μg/ml. nih.gov Molecular docking studies for these hybrids suggest they may act by inhibiting the KatG protein of M. tuberculosis. nih.gov The development of quinoline-based agents continues to be a promising avenue for combating tuberculosis. researchgate.net

Neuroprotective and Neurological Applications (Pre-clinical)

Beyond their antimicrobial properties, quinoline derivatives are of great interest for their neuroprotective potential, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. bohrium.comnih.govnih.gov The brain is highly vulnerable to oxidative stress, which is a key factor in the pathology of these diseases. bohrium.com

Pre-clinical research, including computational and in silico studies, has identified several mechanisms through which quinoline derivatives may exert neuroprotective effects. nih.govresearchgate.net A primary mechanism is their antioxidant activity, which involves scavenging harmful free radicals. nih.gov Additionally, molecular docking simulations have shown that certain quinoline derivatives are potential inhibitors of key enzymes involved in neurodegeneration, including:

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a primary strategy in Alzheimer's therapy. nih.govnih.gov

Monoamine Oxidase B (MAO-B): Inhibiting this enzyme can help manage symptoms of Parkinson's disease. nih.govnih.gov

Catechol-O-methyltransferase (COMT): COMT inhibitors are also used in the treatment of Parkinson's disease. nih.govnih.gov

The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential therapeutic application, and rational drug design strategies, such as halogenation, are being explored to enhance central nervous system penetration. preprints.org Through these multi-faceted mechanisms, quinoline derivatives represent a promising scaffold for the development of novel treatments for neurological disorders. researchgate.net

Antioxidant Potential and Radical Scavenging Mechanisms

Quinoline derivatives have emerged as a significant class of heterocyclic compounds with notable antioxidant properties. iau.ir Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. bohrium.com The antioxidant activity of quinoline derivatives is often attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com

The capacity of these compounds to donate a hydrogen atom or an electron is evaluated through parameters like bond dissociation energies (BDE) and ionization potential (IP), respectively. mdpi.comnih.gov Studies have shown that certain quinoline derivatives can be more efficient antioxidants than the reference compound Trolox. mdpi.comnih.gov For instance, a study investigating various quinoline derivatives demonstrated their ability to reduce lipid peroxidation in both liver and brain tissues. researchgate.netscielo.br The presence of specific functional groups on the quinoline ring, such as hydroxyl or amino groups, can significantly influence their radical scavenging capabilities. mdpi.com Some research has also explored the synthesis of quinoline derivatives with inherent antioxidant activity, noting that the presence of an NH group in their structure contributes to this property. iau.ir

Table 1: Antioxidant Activity of Select Quinoline Derivatives

| Compound/Derivative | Antioxidant Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Quinoline Derivatives (General) | Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET) | Free radical scavenging, more efficient than Trolox | mdpi.comnih.gov |

| Furo[2,3-f]quinoline Derivatives | Radical Trapping (DPPH assay) | Good antioxidant activity attributed to NH group | iau.ir |

| Selenium-containing Quinoline Derivatives | Reduction of Lipid Peroxidation | Demonstrated in vitro antioxidant activity in brain and liver | scielo.br |

Enzyme Inhibition in Neurological Disorders

The modulation of enzyme activity is a key therapeutic strategy for many neurological disorders. Quinoline derivatives have been investigated as inhibitors of several enzymes implicated in the pathology of conditions like Alzheimer's and Parkinson's disease. mdpi.com

Catechol-O-methyltransferase (COMT) is an enzyme involved in the metabolism of catecholamine neurotransmitters, such as dopamine (B1211576). nih.gov Its inhibition is a therapeutic target in Parkinson's disease to increase dopamine levels in the brain. nih.gov Molecular docking simulations have suggested that certain quinoline derivatives have the potential to act as inhibitors of COMT. mdpi.comnih.gov The structure-activity relationship of COMT inhibitors highlights key structural features that govern their potency and selectivity. acs.org While specific inhibitory data for a broad range of quinoline derivatives is still emerging, the quinoline scaffold is considered a promising framework for the design of new COMT inhibitors. acs.org

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov Numerous studies have demonstrated the potential of quinoline derivatives as AChE inhibitors. mdpi.comnih.gov For example, a series of novel 4-N-phenylaminoquinoline derivatives were synthesized, with some compounds exhibiting potent AChE inhibition. mdpi.com One particular compound, 11g , showed an IC50 value of 1.94 ± 0.13 μM against AChE. mdpi.com Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme. nih.govmdpi.com This dual-binding capability is of particular interest as the peripheral site is also implicated in the aggregation of β-amyloid plaques. nih.gov

Monoamine oxidase B (MAO-B) is an enzyme that degrades monoamine neurotransmitters, including dopamine. criver.com Inhibition of MAO-B can increase dopamine availability, which is beneficial in Parkinson's disease. criver.com Several quinoline derivatives have been identified as potential MAO-B inhibitors. nih.govresearchgate.net For instance, pyrrole (B145914) quinoline derivatives have been shown to reversibly inhibit MAO. nih.gov Computational studies, including molecular docking simulations, have been employed to predict the binding of quinoline derivatives to MAO-B and to understand the structure-activity relationships that govern their inhibitory potential. mdpi.comnih.gov These studies suggest that the quinoline core is crucial for binding affinity. researchgate.net

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in learning and memory pathways. nih.govnih.gov Inhibition of PDE5 is being explored as a potential therapeutic strategy for Alzheimer's disease. mdpi.com A series of quinoline derivatives have been synthesized and evaluated as PDE5 inhibitors. nih.govnih.gov One notable compound, 7a , was found to be a potent and selective PDE5 inhibitor with an IC50 of 0.27 nM. nih.govnih.govresearchgate.net Preclinical studies in a mouse model of Alzheimer's disease demonstrated that this compound could rescue synaptic and memory defects. nih.govnih.gov While some studies suggest PDE5 inhibitors may reduce the risk of Alzheimer's disease, other research has not found a causal link. medrxiv.org

Table 2: Enzyme Inhibitory Activity of Select Quinoline Derivatives

| Enzyme | Derivative Class/Compound | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 4-N-phenylaminoquinoline (11g) | 1.94 ± 0.13 μM | Mixed-type inhibitor | mdpi.com |

| Acetylcholinesterase (AChE) | Quinolinone (QN8) | 0.29 µM | Non-competitive inhibitor | mdpi.com |

| Phosphodiesterase 5 (PDE5) | Quinoline derivative (7a) | 0.27 nM | Selective inhibitor | nih.govnih.govresearchgate.net |

Advanced Drug Delivery Systems and Prodrug Strategies for Quinoline Derivatives Pre Clinical

Prodrug Design for Enhanced Bioavailability and Targeted Delivery

Prodrug design is a key strategy to improve the pharmacokinetic profile of drug candidates. This approach involves chemically modifying a bioactive compound to form an inactive derivative that, following administration, converts back to the active parent drug through enzymatic or chemical processes in the body. For quinoline (B57606) derivatives, this strategy can enhance properties like water solubility and membrane permeability, leading to improved bioavailability.

For a compound like 4-Chloro-7-methoxyquinolin-6-ol, the hydroxyl group at the 6-position presents a prime site for prodrug modification. Esterification of this phenol (B47542) is a common approach. For instance, creating an ester linkage with a hydrophilic moiety could increase aqueous solubility, while linking it to a lipophilic group could enhance its ability to cross cell membranes. The goal is to design a prodrug that remains stable in the gastrointestinal tract and bloodstream, releasing the active this compound at the desired site of action.

Nanoparticle-Based Delivery Systems for Quinoline Compounds

Nanoparticle-based delivery systems offer a versatile platform to improve the therapeutic index of quinoline compounds by enhancing their stability, solubility, and enabling targeted delivery. acs.org These systems can encapsulate the drug, protecting it from degradation and controlling its release profile.

Polymeric Nanoparticles for Improved Stability and Targeted Release

Polymeric nanoparticles are colloidal systems with sizes typically ranging from 1 to 1000 nm, fabricated from biodegradable and biocompatible polymers. mdpi.com These nanoparticles can encapsulate hydrophobic drugs like many quinoline derivatives, improving their stability and allowing for controlled and targeted release. mdpi.comnih.gov Polymers such as poly(lactic-co-glycolic acid) (PLGA) are frequently used due to their biodegradability into non-toxic products. ijnc.ir For a compound like this compound, encapsulation within polymeric nanoparticles could enhance its stability and provide sustained release, potentially reducing dosing frequency and improving patient compliance.

Research on other quinoline-based compounds has demonstrated the feasibility of this approach. For example, a novel acrylate (B77674) monomer based on a quinoline chalcone (B49325) was polymerized to create a drug delivery system with antimicrobial properties and controlled release characteristics. nih.gov The rate of drug release from these polymers was found to be dependent on factors like the comonomer used and the pH of the surrounding medium. nih.gov

Table 1: Research Findings on Polymeric Nanoparticles for Quinoline Derivatives

| Polymer System | Quinoline Derivative Studied | Key Findings | Reference |

| Poly(CPA), Poly(CPA-co-AA), Poly(CPA-co-HEA) | 1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA) | Showed high antimicrobial activity and pH-dependent in vitro drug release. | nih.gov |

| PLGA | General application for drug delivery | Biodegradable and biocompatible, allowing for controlled release and negligible toxicity. | ijnc.ir |

Exosomes as Delivery Vehicles for Quinoline Derivatives

Exosomes are nano-sized vesicles naturally secreted by most cells that play a role in intercellular communication by transporting proteins, lipids, and nucleic acids. mdpi.commdpi.comyoutube.com Their natural origin gives them high biocompatibility, low immunogenicity, and the ability to cross biological barriers, making them promising vehicles for drug delivery. mdpi.comnih.gov

Exosomes can be loaded with therapeutic agents, including small molecule drugs. mdpi.comyoutube.com For a compound such as this compound, exosomes could serve as a natural nanocarrier. This approach could protect the compound from degradation in the bloodstream, extend its circulation half-life, and potentially target specific cells or tissues by engineering the exosome surface with specific ligands. youtube.com Studies have shown that exosomes can be effectively used to deliver various therapeutic compounds, including flavonoids for liver fibrosis and siRNA. mdpi.comnih.gov

Enhanced Penetration Across Biological Barriers (e.g., Blood-Brain Barrier)

The blood-brain barrier (BBB) is a significant obstacle for many drugs targeting the central nervous system (CNS). nih.gov Quinoline derivatives, due to their structural properties, have been investigated for their ability to penetrate the BBB. mdpi.com Lipophilicity is a key factor, with an optimal calculated LogD often cited as being in the range of 1.5-3.0 for good brain uptake. mdpi.com However, excessively high lipophilicity can lead to high non-specific binding. mdpi.com The lipophilic nature of some quinolines, like ciprofloxacin (B1669076), allows them to cross the BBB, although often to a modest extent. wikipedia.org

For this compound, its potential to cross the BBB would depend on its specific physicochemical properties. Advanced delivery strategies can be employed to enhance CNS penetration. Nanoparticle-based systems, including polymeric nanoparticles and exosomes, have shown promise in delivering therapeutic agents across the BBB. researchgate.net These carriers can be designed to interact with specific transporters on the BBB or to exploit natural transport mechanisms to gain entry into the brain.

Strategies for Mitigating Off-Target Effects and Enhancing Specificity

A major challenge in drug development is minimizing off-target effects, which occur when a drug interacts with unintended molecular targets, leading to side effects. patsnap.com For quinoline derivatives, strategies to enhance specificity are crucial for improving their safety profile.

Rational drug design, utilizing computational and structural biology tools, is a primary strategy to design molecules with high selectivity for their intended target. patsnap.com By understanding the three-dimensional structure of the target protein, medicinal chemists can modify the structure of a compound like this compound to optimize its binding to the active site and reduce interactions with other proteins.

Another approach is the use of targeted drug delivery systems. rsc.org By encapsulating the drug in a nanocarrier (e.g., polymeric nanoparticles or exosomes) that is decorated with targeting ligands (e.g., antibodies or peptides), the drug can be preferentially delivered to the desired cells or tissues, thereby minimizing its exposure to healthy tissues and reducing the risk of off-target effects. nih.gov

Furthermore, some quinoline derivatives have been found to exert their effects through multiple mechanisms, which can sometimes be beneficial but can also contribute to off-target effects. mdpi.comnih.gov For instance, some quinoline compounds have been investigated for their potential to stabilize G-quadruplex DNA structures in addition to other primary mechanisms of action. mdpi.com A thorough understanding of the full biological activity profile of this compound would be essential to proactively manage and mitigate potential off-target effects.

Future Research Directions and Emerging Paradigms in Quinoline Chemistry

Unresolved Questions in Structure-Activity Relationships of Quinoline (B57606) Derivatives

The relationship between the structure of a quinoline derivative and its biological activity (SAR) is a cornerstone of medicinal chemistry, yet it remains an area with significant unresolved questions. While the quinoline core is a known pharmacophore, the precise influence of various substituents on pharmacological efficacy is not always predictable. nih.gov The biological properties of quinoline derivatives are highly dependent on the nature and position of substituents on the ring system. nih.gov

A key challenge lies in deconvoluting the complex interplay of electronic and steric effects. For instance, in one study on antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group at the C-2 position enhanced activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov However, this principle is not universally applicable across all quinoline scaffolds or biological targets. The development of quinoline hydrazone derivatives as anticancer agents has shown that substitutions with methoxy groups can increase activity against various cancer cell lines, but the optimal position and context for such enhancements require further investigation. nih.gov

Further complexities arise from the scaffold itself. Small modifications, such as the strategic replacement of a nitro-substituted aromatic scaffold with a trifluoromethyl-substituted heterocycle, have been shown to reduce hepatotoxicity while improving binding interactions with the target protein. acs.org Understanding and predicting how such subtle changes simultaneously affect potency, selectivity, toxicity, and pharmacokinetic properties (ADME) remains a significant hurdle. Medicinal chemists routinely perform comprehensive SAR studies, modifying all aspects of a lead compound to navigate this complex landscape. acs.org The ultimate goal is to develop predictive models that can guide the rational design of quinoline derivatives with tailored biological functions, a goal that is still on the horizon.

Exploration of Novel Biological Targets and Therapeutic Applications for Quinoline Scaffolds

The quinoline scaffold is a versatile platform that has yielded drugs for a wide array of diseases, including malaria, cancer, and bacterial infections. nih.govontosight.aiorientjchem.org Ongoing research continues to uncover novel biological targets and expand the therapeutic potential of quinoline derivatives into new areas. nih.govresearchgate.net

In oncology, research has moved beyond traditional cytotoxic mechanisms. Quinoline derivatives are being designed as inhibitors of specific enzymes crucial for cancer cell growth and survival. nih.govnih.gov Targets include receptor tyrosine kinases like VEGFR and c-Met, which are inhibited by drugs such as Tivozanib and Cabozantinib. nih.govgoogle.com More recent efforts have focused on targets like Bruton's tyrosine kinase (BTK) for immunomodulatory approaches in cancer and autoimmune diseases, and tubulin polymerization, a key process in cell division. acs.orgnih.govresearchgate.net

The field of infectious diseases also presents new opportunities. While quinolones like ciprofloxacin (B1669076) are well-established inhibitors of bacterial DNA gyrase, new hybrids are being developed to combat resistance. rsc.org Quinoline-oxadiazole hybrids, for example, have shown potent, multi-target antimicrobial action. rsc.org Furthermore, the quinoline scaffold is being actively investigated for treating parasitic diseases like leishmaniasis, with derivatives designed to overcome the limitations of earlier candidates. nih.gov

Emerging applications in neurodegenerative diseases represent a particularly exciting frontier. Researchers are developing quinoline-based probes for the in vivo imaging of pathological protein aggregates, such as α-synuclein in Parkinson's disease, using Positron Emission Tomography (PET). mdpi.com Other studies are exploring the neuroprotective potential of quinoline derivatives as antioxidants. nih.gov

| Biological Target | Therapeutic Area | Example Quinoline Application/Derivative | Mechanism of Action |

| α-Synuclein Aggregates | Neurodegenerative Disease (Parkinson's) | N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives | Binds to protein aggregates, enabling detection via PET imaging. mdpi.com |

| Bruton's Tyrosine Kinase (BTK) | Multiple Sclerosis / Cancer | Optimized quinoline-based scaffolds (e.g., L2-a) | Acts as a potent immunomodulatory agent by inhibiting BTK. acs.org |

| DNA Gyrase | Infectious Disease (Bacterial) | Quinoline-oxadiazole hybrids | Inhibits bacterial DNA replication and recombination, leading to cell death. rsc.org |

| Tubulin Polymerization | Cancer | 5,6,7-trimethoxy quinolines, Combretastatin A-4 analogues | Disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net |

| Anti-inflammatory Enzymes (PDE4, COX) | Inflammation | Quinolines with carboxamide or carboxylic acid moieties | Target-specific inhibition of enzymes involved in the inflammatory cascade. nih.gov |

The continued exploration of these and other novel targets underscores the remarkable versatility of the quinoline scaffold and promises to deliver new therapies for a wide range of human diseases. researchgate.netorientjchem.org

Development of Sustainable and Environmentally Benign Synthetic Routes

In recent years, a significant focus in chemical synthesis has been the development of green and sustainable methods, and quinoline synthesis is no exception. acs.orgnih.gov Traditional methods like the Skraup, Friedländer, and Doebner-von Miller syntheses often suffer from harsh reaction conditions, the use of toxic reagents, and low atom economy. researchgate.netnih.gov Modern research aims to overcome these limitations by employing environmentally benign catalysts, greener solvents, and more efficient reaction pathways. acs.orgorganic-chemistry.org

A major trend is the replacement of noble metal catalysts with catalysts based on abundant, non-toxic, and cost-effective transition metals such as cobalt, nickel, chromium, and manganese. organic-chemistry.orgrsc.orgmdpi.com For example, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides an efficient, one-pot synthesis of quinolines under mild conditions. organic-chemistry.orgmdpi.com Similarly, chromium-catalyzed acceptorless dehydrogenative coupling (ADC) offers an atom-economical route to quinolines, producing only hydrogen and water as by-products. rsc.org

The development of new reaction strategies is also contributing to sustainability. Visible-light-mediated aerobic dehydrogenation, using inexpensive and stable titanium dioxide as a catalyst and oxygen as the oxidant, provides an environmentally friendly method for synthesizing quinolines. organic-chemistry.org Efforts are also being made to reduce or eliminate the use of hazardous organic solvents. acs.org This includes solvent-free reactions, often assisted by microwave irradiation, and the use of greener solvents like ethanol (B145695). acs.org

| Sustainable Strategy | Catalyst/Reagent System | Key Advantages |

| Acceptorless Dehydrogenative Coupling (ADC) | CrCl₂/6,6′-dimethyl-2,2′-dipyridyl rsc.org | Atom-economical, produces only H₂ and H₂O as by-products, scalable. rsc.org |

| Visible-Light Photocatalysis | Titanium dioxide (TiO₂) with oxygen organic-chemistry.org | Uses a nontoxic, stable, and inexpensive catalyst; employs green oxidant (O₂). organic-chemistry.org |

| Earth-Abundant Metal Catalysis | Co(OAc)₂·4 H₂O organic-chemistry.org | Ligand-free, convenient, environmentally benign approach. organic-chemistry.org |

| Solvent-Free Synthesis | Silica and molecular iodine acs.org | Eliminates solvent waste, mild reaction temperatures (60 °C). acs.org |

| Green Solvent Use | Zirconia/Iron oxide magnetic nanoparticles acs.org | Reaction in ethanol, easy catalyst removal and recycling. acs.org |

These sustainable approaches not only reduce the environmental impact of chemical manufacturing but also offer economic advantages through the use of cheaper materials and more efficient processes, paving the way for the large-scale production of important quinoline-based compounds. acs.orgrsc.orgrsc.org

Strategies for Optimization of Efficacy and Selectivity in Pre-clinical Models

Once a promising quinoline-based lead compound is identified, a crucial phase of optimization begins to enhance its efficacy and selectivity for evaluation in pre-clinical models. This process involves fine-tuning the molecular structure to improve its pharmacological profile while minimizing potential liabilities like toxicity and off-target effects. acs.orgacs.org

A primary strategy is comprehensive Structure-Activity Relationship (SAR) analysis, where systematic modifications are made to the lead compound. acs.org This can involve altering substituents to enhance binding affinity to the intended target. For example, in the development of anticancer quinoline hydrazones, it was found that substituting a p-nitro group on a benzylidene moiety increased activity, providing a clear direction for optimization. nih.gov

Scaffold hopping is another powerful technique used to improve a compound's properties. This involves replacing a part of the molecular core with a structurally different but functionally similar group. This was effectively used in the development of a Bruton's tyrosine kinase (BTK) inhibitor, where replacing a nitro-substituted aromatic scaffold with a trifluoromethyl-substituted heterocycle significantly reduced the risk of liver toxicity and improved druggability. acs.org

Creating molecular hybrids is a strategy to enhance efficacy or overcome resistance. This involves combining the quinoline pharmacophore with another bioactive scaffold into a single molecule. nih.gov This approach can lead to compounds with dual modes of action or improved pharmacokinetic properties. nih.gov

Finally, optimizing for drug-like properties is critical for pre-clinical success. For neuroimaging agents, this includes tuning lipophilicity to ensure penetration of the blood-brain barrier while also achieving favorable washout kinetics from the brain to produce a clear signal. mdpi.com Computational tools are increasingly used to predict these ADME (absorption, distribution, metabolism, and excretion) and toxicity parameters, allowing for in silico optimization before committing to costly synthesis and in vivo testing. nih.gov These iterative cycles of design, synthesis, and testing are fundamental to transforming a promising quinoline hit into a viable clinical candidate.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-7-methoxyquinolin-6-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline derivatives like this compound typically involves cyclization or substitution reactions. For example, chlorination of preformed methoxyquinoline precursors (e.g., via Vilsmeier-Haack or POCl₃-mediated reactions) is a common approach. Evidence from related compounds (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate) suggests that temperature and solvent polarity critically affect regioselectivity and yield . A comparative table of reported methods is provided below:

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 6h | 65–70 | Overchlorination side reactions |